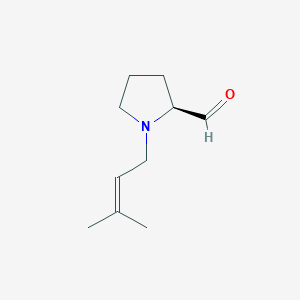
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aldehyde functional group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the 3-methyl-2-butenyl group to the pyrrolidine ring. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or diethyl ether, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography for purification and characterization.
化学反応の分析
Types of Reactions
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Pyrrolidinecarboxylic acid,1-(3-methyl-2-butenyl)-,(S)-(9CI).
Reduction: 2-Pyrrolidinemethanol,1-(3-methyl-2-butenyl)-,(S)-(9CI).
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and inflammation.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various signaling pathways, potentially affecting cellular processes like inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,®-(9CI): The enantiomer of the compound, differing in stereochemistry.
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(8CI): A closely related compound with a slight variation in the chemical structure.
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(10CI): Another similar compound with a different substitution pattern.
Uniqueness
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
特性
CAS番号 |
130823-66-4 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-7-11-6-3-4-10(11)8-12/h5,8,10H,3-4,6-7H2,1-2H3/t10-/m0/s1 |
InChIキー |
FBZSNECQSUKWLI-JTQLQIEISA-N |
SMILES |
CC(=CCN1CCCC1C=O)C |
異性体SMILES |
CC(=CCN1CCC[C@H]1C=O)C |
正規SMILES |
CC(=CCN1CCCC1C=O)C |
同義語 |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















